2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol
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Overview
Description
2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as chemistry, biology, and medicine due to their ability to form stable complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-ethoxyaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers and esters
Scientific Research Applications
2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metals.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
- 2-{(E)-[(2-chlorophenyl)imino]methyl}phenol
Uniqueness
2-{(Z)-[(2-ethoxyphenyl)imino]methyl}phenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its ability to form metal complexes .
Properties
CAS No. |
91096-81-0 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15-10-6-4-8-13(15)16-11-12-7-3-5-9-14(12)17/h3-11,17H,2H2,1H3 |
InChI Key |
VDAGZXHWTUAWMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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